8-nitro-3,4-dihydro-2H-1-benzothiopyran-4-one
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Overview
Description
8-Nitro-3,4-dihydro-2H-1-benzothiopyran-4-one is a chemical compound belonging to the benzothiopyran family. This compound has garnered significant attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-nitro-3,4-dihydro-2H-1-benzothiopyran-4-one typically involves the nitration of 3,4-dihydro-2H-1-benzothiopyran-4-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
8-Nitro-3,4-dihydro-2H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Scientific Research Applications
8-Nitro-3,4-dihydro-2H-1-benzothiopyran-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-nitro-3,4-dihydro-2H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxicity in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzothiopyran: Lacks the nitro group and has different chemical reactivity and biological activity.
8-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-one: Contains a fluorine atom instead of a nitro group, leading to different properties and applications.
Uniqueness
8-Nitro-3,4-dihydro-2H-1-benzothiopyran-4-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
439291-77-7 |
---|---|
Molecular Formula |
C9H7NO3S |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.